![molecular formula C12H13N2O6- B15172498 1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene CAS No. 911000-85-6](/img/structure/B15172498.png)
1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene is a complex organic compound with a molecular formula of C₁₂H₁₃N₂O₆. This compound features a benzene ring substituted with a nitro group and a unique ester linkage involving a norvaline derivative. The presence of both nitro and ester functionalities makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Esterification: The nitrobenzene is then subjected to esterification with 5-oxidanidyl-5-oxidanylidene-D-norvalyl chloride in the presence of a base such as pyridine to form the desired ester linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, heat.
Major Products:
Reduction: 1-Amino-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene.
Substitution: Various substituted benzene derivatives.
Hydrolysis: 4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzoic acid.
Aplicaciones Científicas De Investigación
1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage may also be hydrolyzed by esterases, releasing active metabolites.
Comparación Con Compuestos Similares
1-Nitro-4-methylbenzene: Similar structure but lacks the ester linkage.
4-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid instead of an ester.
1-Nitro-2-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene: Positional isomer with the nitro group in a different position.
Uniqueness: 1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene is unique due to its combination of a nitro group and an ester linkage involving a norvaline derivative. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
911000-85-6 |
|---|---|
Fórmula molecular |
C12H13N2O6- |
Peso molecular |
281.24 g/mol |
Nombre IUPAC |
(4R)-4-amino-5-[(4-nitrophenyl)methoxy]-5-oxopentanoate |
InChI |
InChI=1S/C12H14N2O6/c13-10(5-6-11(15)16)12(17)20-7-8-1-3-9(4-2-8)14(18)19/h1-4,10H,5-7,13H2,(H,15,16)/p-1/t10-/m1/s1 |
Clave InChI |
CDMMWGBVQAEHAG-SNVBAGLBSA-M |
SMILES isomérico |
C1=CC(=CC=C1COC(=O)[C@@H](CCC(=O)[O-])N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1COC(=O)C(CCC(=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
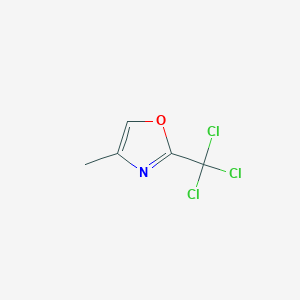
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
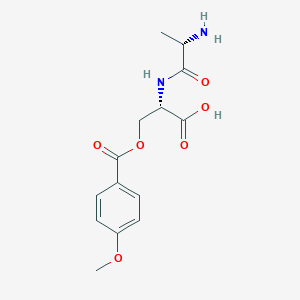
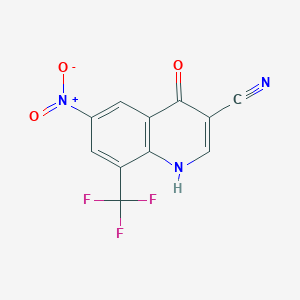

![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
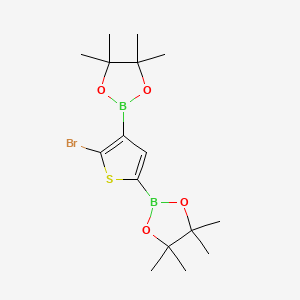
![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)
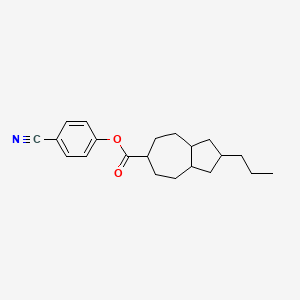
![2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide](/img/structure/B15172487.png)
![phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B15172488.png)
